molecular formula C17H11F2N3 B4346697 7-(difluoromethyl)-5-(1-naphthyl)pyrazolo[1,5-a]pyrimidine

7-(difluoromethyl)-5-(1-naphthyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B4346697
M. Wt: 295.29 g/mol
InChI Key: CIXWPGDLWLFSLZ-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)-5-(1-naphthyl)pyrazolo[1,5-a]pyrimidine is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(difluoromethyl)-5-(1-naphthyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: Starting from a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound.

    Cyclization to form the pyrazolo[1,5-a]pyrimidine core: This step often involves the reaction of the pyrazole intermediate with a suitable nitrile or amidine under acidic or basic conditions.

    Introduction of the difluoromethyl group: This can be achieved using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Attachment of the naphthyl group: This step may involve a Suzuki coupling reaction or a similar cross-coupling method.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethyl)-5-(1-naphthyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(difluoromethyl)-5-(1-naphthyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group may enhance its binding affinity and selectivity, while the naphthyl group may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: The parent compound without the difluoromethyl and naphthyl groups.

    7-(Methyl)-5-(1-naphthyl)pyrazolo[1,5-a]pyrimidine: A similar compound with a methyl group instead of a difluoromethyl group.

    7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine: A similar compound with a phenyl group instead of a naphthyl group.

Uniqueness

7-(Difluoromethyl)-5-(1-naphthyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of both the difluoromethyl and naphthyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

7-(difluoromethyl)-5-naphthalen-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2N3/c18-17(19)15-10-14(21-16-8-9-20-22(15)16)13-7-3-5-11-4-1-2-6-12(11)13/h1-10,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXWPGDLWLFSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=NN4C(=C3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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